molecular formula C12H10Ca3O14 B1193920 Calcium citrate CAS No. 813-94-5

Calcium citrate

Cat. No. B1193920
Key on ui cas rn: 813-94-5
M. Wt: 498.4 g/mol
InChI Key: FNAQSUUGMSOBHW-UHFFFAOYSA-H
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Patent
US08496982B2

Procedure details

In an addition step 220, a suitable source of calcium 224 is added to the citrate solution to form an organic calcium citrate solution 226. Typically this step is performed in a standard well known in the art mixed vessel. This step 220 typically takes up to 30 minutes while mixed. In this step 110, the vessel is typically cooled to a set temperature ranging below 25° C. Cooling jackets known in the art, may be employed on a large scale, or the vessel may be at least partially immersed in a water bath on the small scale, as is known in the art.
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Ca:1].[C:2]([O-:14])(=[O:13])[CH2:3][C:4]([CH2:9][C:10]([O-:12])=[O:11])([C:6]([O-:8])=[O:7])[OH:5]>>[C:2]([O-:14])(=[O:13])[CH2:3][C:4]([CH2:9][C:10]([O-:12])=[O:11])([C:6]([O-:8])=[O:7])[OH:5].[Ca+2:1].[C:2]([O-:14])(=[O:13])[CH2:3][C:4]([CH2:9][C:10]([O-:12])=[O:11])([C:6]([O-:8])=[O:7])[OH:5].[Ca+2:1].[Ca+2:1] |f:2.3.4.5.6|

Inputs

Step One
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In an addition step 220

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Ca+2].C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Ca+2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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